N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide
Description
N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzofuran moiety linked to a propyl chain and a 4-fluorobenzenesulfonamide group. The benzofuran group in this compound may enhance lipophilicity and binding affinity to biological targets, such as enzymes or receptors, due to its aromatic and planar structure.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c18-14-7-9-16(10-8-14)23(20,21)19-11-3-5-15-12-13-4-1-2-6-17(13)22-15/h1-2,4,6-10,12,19H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHMYYRQJIEOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene precursor.
Attachment of Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the benzofuran ring reacts with a propyl halide in the presence of a Lewis acid catalyst.
Introduction of Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the propyl-benzofuran intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Propyl-benzofuran-amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituents, molecular properties, and bioactivities:
¹Calculated based on molecular formula.
Key Observations:
Substituent Impact on Bioactivity :
- The benzofuran group in the target compound likely improves membrane permeability compared to methoxy or imidazole substituents .
- Chlorine substituents (e.g., in N-(3-chloropropyl)-4-fluoro-N-phenylbenzenesulfonamide) may enhance reactivity but could introduce toxicity concerns .
Synthetic Routes :
- Most analogs are synthesized via nucleophilic substitution between sulfonyl chlorides and amine intermediates. For example, N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzenesulfonamide is prepared using triethylamine (TEA) as a base in dichloromethane .
Antimicrobial Potential: Bis-sulfonamide derivatives (e.g., N,N'-(3,3′-dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide)) show broad-spectrum activity, suggesting that the target compound’s benzofuran group could similarly enhance efficacy against resistant pathogens .
Research Findings and Implications
- Structural Flexibility : The propyl linker in sulfonamides allows for modular substitution, enabling optimization of pharmacokinetic properties.
- Benzofuran Advantage : Benzofuran’s aromaticity may facilitate π-π stacking interactions with biological targets, a feature absent in methoxy or chloro analogs .
- Unmet Needs : Further studies are required to evaluate the target compound’s specific bioactivity, toxicity, and metabolic stability.
Notes
- The diversity of sulfonamide derivatives underscores the importance of substituent selection in drug design.
- Evidence gaps highlight the need for targeted experimental studies on this compound to validate hypotheses derived from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
